molecular formula C25H23FN4O2S2 B3076328 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040632-20-9

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3076328
CAS RN: 1040632-20-9
M. Wt: 494.6 g/mol
InChI Key: CMVWFXWUSSUZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H23FN4O2S2 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Yurttaş et al. (2016) explored the synthesis of various dithiocarbamate derivatives, including those similar in structure to the specified chemical compound, and evaluated their antimicrobial activity. The compounds displayed significant activity against a range of microorganism strains, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Antiproliferative Activity Against Cancer

Mallesha et al. (2012) investigated the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their antiproliferative effect on human cancer cell lines. These compounds showed significant activity, indicating potential use in cancer treatment (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds, including benzodifuranyl, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited considerable anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents in related conditions (Abu‐Hashem et al., 2020).

Tyrosine Kinase Inhibitor for Cancer Treatment

Zhang et al. (2005) discussed the synthesis of PD0205520, a compound with a similar chemical structure, investigated as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) in cancer treatment. This research highlights the compound's potential application in oncology (Zhang et al., 2005).

Serotonin Receptor Antagonist Activity

Watanabe et al. (1992) synthesized derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, demonstrating potent serotonin receptor antagonist activity. This indicates potential applications in the treatment of conditions related to serotonin dysregulation (Watanabe et al., 1992).

properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-22(18(15-33-23)17-7-3-2-4-8-17)27-25(28)34-16-21(31)30-13-11-29(12-14-30)20-10-6-5-9-19(20)26/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVWFXWUSSUZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.